Methyl 5-amino-4-nitrothiophene-2-carboxylate
Overview
Description
Synthesis Analysis
Nitration of methyl thiophene carboxylates leads to products that are precursors for further chemical transformations, including the synthesis of compounds like methyl 5-amino-4-nitrothiophene-2-carboxylate. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes products that have been utilized to create novel ring systems, demonstrating the versatility of nitrothiophene derivatives in synthesis (Barker, Huddleston, Wood, & Burkitt, 2001).
Molecular Structure Analysis
The molecular structure of related thiophene derivatives, such as methyl-3-aminothiophene-2-carboxylate, has been elucidated through techniques like single crystal X-ray diffraction. These studies reveal how amino and carboxyl groups in the molecule can participate in various inter- and intra-interactions, which is crucial for understanding the reactivity and properties of methyl 5-amino-4-nitrothiophene-2-carboxylate (Tao et al., 2020).
Chemical Reactions and Properties
The compound's chemical reactivity, particularly involving nitro and amino groups, makes it suitable for participating in a range of reactions. For example, reactions of thiophene derivatives with various substituents have been studied for their potential as radiosensitizers and cytotoxins, illustrating the chemical versatility of nitrothiophene carboxamides (Threadgill et al., 1991).
Physical Properties Analysis
The physical properties of compounds like methyl 5-amino-4-nitrothiophene-2-carboxylate can be inferred from studies on similar molecules. The crystalline structure, determined through X-ray diffraction methods, provides insights into the compound's solid-state behavior, including hydrogen bonding patterns and molecular packing, which affect its melting point, solubility, and other physical characteristics (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic substitution or participation in cycloaddition reactions, are essential for understanding how methyl 5-amino-4-nitrothiophene-2-carboxylate can be transformed into various derivatives. These properties are crucial for synthesizing targeted molecules for pharmaceutical, dye, and pesticide applications. Studies on nitrothiophenes have shown that they undergo specific reactions under catalytic conditions, leading to the formation of compounds with significant biological activity (Consiglio et al., 1981).
Scientific Research Applications
Synthesis and Evaluation as Radiosensitizers
Methyl 5-amino-4-nitrothiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, including those with tertiary amine bases or oxiranes in the side chain, showed promise in vitro for enhancing the radiosensitivity of hypoxic mammalian cells. Such compounds could potentially improve the efficacy of radiotherapy in cancer treatment by sensitizing tumor cells to the effects of radiation (Threadgill et al., 1991).
Nitroreduction and Carcinogenicity
Studies on the nitroreduction of carcinogenic 5-nitrothiophenes, including derivatives similar to methyl 5-amino-4-nitrothiophene-2-carboxylate, have shown that these compounds are metabolized by rat liver cytosol and microsomes. The process involves nitroreduction catalyzed by enzymes like xanthine oxidase and NADPH-cytochrome c reductase, suggesting that the metabolism of 5-nitrothiophenes in organs such as the liver and small intestine plays a significant role in their biological effects and potential toxicity (Wang et al., 1975).
Catalysis and Nucleophilic Substitution Reactions
Methyl 5-amino-4-nitrothiophene-2-carboxylate and related compounds have been involved in studies exploring catalysis in aromatic nucleophilic substitution reactions. These studies contribute to the understanding of how such compounds react under various conditions, providing insights into their reactivity and potential applications in chemical synthesis (Consiglio et al., 1981).
Antiprotozoal Activity
Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde, a compound closely related to methyl 5-amino-4-nitrothiophene-2-carboxylate, have been synthesized and screened for antiprotozoal activity. Some derivatives showed significant activity against amoebic and trichomonal infections, indicating potential for the development of new antiprotozoal drugs (Bharti et al., 2002).
properties
IUPAC Name |
methyl 5-amino-4-nitrothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKSILGWVCZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605548 | |
Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-nitrothiophene-2-carboxylate | |
CAS RN |
106850-17-3 | |
Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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